molecular formula C18H17N3O4 B11314692 2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11314692
M. Wt: 339.3 g/mol
InChI Key: JGGFXJVTDMMFSX-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with 2-(2-methoxyphenoxy)acetyl chloride: The oxadiazole intermediate is then reacted with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-5-nitrophenyl (phenyl)methanone
  • 2-(2-methoxyphenoxy)ethylamine hydrochloride

Uniqueness

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of both the oxadiazole ring and the methoxyphenoxy group. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H17N3O4/c1-12-7-3-4-8-13(12)17-20-18(21-25-17)19-16(22)11-24-15-10-6-5-9-14(15)23-2/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

JGGFXJVTDMMFSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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